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Cat. No.: B421677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computational data for

Salcomine, also known as Co(salen). Salcomine, a coordination complex of cobalt with the

salen ligand, is a subject of significant interest due to its catalytic activity and its ability to

reversibly bind oxygen, making it a valuable model for understanding biological oxygen

carriers. This document aims to offer a clear and objective cross-validation of its structural,

catalytic, and oxygen-binding properties through a synthesis of experimental findings and

theoretical calculations.

Structural Analysis: A Tale of Two States
The structural integrity of Salcomine is fundamental to its function. Here, we compare

experimental crystallographic data of a closely related Co(III)(salen) complex with

computational data derived from Density Functional Theory (DFT) calculations for the Co(II)

(salen) form. This comparison provides insights into the geometric changes upon oxidation.

Table 1: Comparison of Key Bond Lengths and Angles in Salcomine Derivatives
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Parameter
Experimental (Co(III)
(salen)(PMe₂Ph)₂)

Computational (DFT)
(Co(II)(salen))[1]

Bond Lengths (Å)

Co-O1 1.889(2) 1.85

Co-O2 1.892(2) 1.85

Co-N1 1.883(3) 1.87

Co-N2 1.885(3) 1.87

**Bond Angles (°) **

O1-Co-O2 87.1(1) 88.5

N1-Co-N2 84.1(1) 84.9

O1-Co-N1 94.4(1) 93.3

O2-Co-N2 94.3(1) 93.3

Catalytic Activity: Oxidation of Phenols
Salcomine is a well-known catalyst for the oxidation of phenols.[2] Experimental studies have

quantified the kinetics of this reaction, while computational models have elucidated the

underlying reaction mechanism and energetic barriers.

Table 2: Experimental and Computational Kinetic Data for Phenol Oxidation
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Parameter
Experimental Data (Phenol
Oxidation with various
catalysts)

Computational Data (DFT
for Phenol Oxidation by
Iodine(III) reagent)[3]

Reaction Order
First-order in peroxide and

phenol[2]
-

Rate Determining Step
Formation of the catalyst-

substrate complex

Ligand exchange and first

redox process

Activation Energy (Ea)
74 kJ/mol (for Fe/activated

carbon catalyst)

Varies with substituent on

phenol ring

Oxygen Binding: A Reversible Affinity
The ability of Salcomine to reversibly bind molecular oxygen has been a central focus of

research, with both experimental and computational methods employed to understand the

thermodynamics of this process.[4]

Table 3: Thermodynamic Parameters for Dioxygen Binding to Cobalt(II) Complexes

Parameter
Experimental Data
([Co(II)L(O₂)])[5][6][7]

Computational Data (DFT
for O₂ binding to
biomimetic complexes)[5]

Enthalpy of Binding (ΔH) -40 to -80 kJ/mol
Consistent with experimental

trends

Entropy of Binding (ΔS) -100 to -200 J/mol·K
Consistent with experimental

trends

Binding Affinity (K) Varies with ligand and solvent
Can be predicted from

electronic structure

Methodologies
Experimental Protocols
Synthesis of Salcomine (Co(salen))
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The synthesis of Salcomine is typically carried out in a two-step process. First, the salen ligand

is prepared by the condensation of salicylaldehyde with ethylenediamine. Subsequently, the

cobalt(II) complex is formed by reacting the salen ligand with a cobalt(II) salt, such as cobalt(II)

acetate, in an inert atmosphere to prevent oxidation.[8]

Kinetic Studies of Phenol Oxidation

The kinetics of Salcomine-catalyzed phenol oxidation can be monitored by tracking the

disappearance of the phenol substrate or the appearance of the oxidized product (e.g., a

quinone) over time using techniques such as UV-Vis spectroscopy or gas chromatography.[2]

The reaction is typically carried out in a suitable solvent at a constant temperature, and the

initial rates are measured at various substrate and catalyst concentrations to determine the rate

law and activation parameters.

Thermodynamic Measurement of O₂ Binding

The thermodynamics of dioxygen binding to Salcomine can be determined by measuring the

equilibrium constant for the binding reaction at different temperatures. This is often achieved

using spectrophotometric or manometric techniques to quantify the amount of O₂ absorbed by

a solution of the complex.[5][6][7] Van't Hoff analysis of the temperature-dependent equilibrium

constants yields the enthalpy (ΔH) and entropy (ΔS) of binding.

Computational Protocols
Density Functional Theory (DFT) Calculations

Computational modeling of Salcomine and its reactions is predominantly performed using

Density Functional Theory (DFT). Geometry optimizations are carried out to determine the

lowest energy structure of the complex, and the calculated bond lengths and angles can be

compared with experimental crystallographic data.[1] Vibrational frequency calculations can be

used to confirm that the optimized structure corresponds to a true minimum on the potential

energy surface and to simulate infrared spectra.

For catalytic reactions, DFT is employed to map out the entire reaction pathway, identifying

transition states and intermediates.[3] The calculated activation energies for each elementary

step provide insights into the reaction mechanism and the rate-determining step, which can

then be compared with experimental kinetic data. The thermodynamics of O₂ binding can also
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be investigated by calculating the binding energy of the dioxygen molecule to the cobalt center.

[5]
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Proposed catalytic cycle for phenol oxidation.
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Reversible oxygen binding to Salcomine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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computational-data-for-salcomine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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